N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N6O3S3 and its molecular weight is 472.56. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown promising antiviral activity. For instance, derivatives of 2-(naphthalen-2-yl)-1,2,3-thiadiazol have been evaluated as potent inhibitors of HIV-1, with certain derivatives exhibiting significant inhibitory effects on virus replication in vitro. These findings suggest a potential role for such compounds in the development of new antiviral agents, particularly against HIV (Nawar S. Hamad et al., 2010; P. Zhan et al., 2009).
Anticancer Potential
Research on thiazole and thiadiazole derivatives, including structures akin to the compound , has also highlighted their potential as anticancer agents. A study on a series of thiazole and thiadiazole derivatives revealed significant anticancer activity against several cancer cell lines, including cervical, breast, and colorectal cancer cells. This suggests that modifications of the thiadiazole scaffold, similar to those in the queried compound, could be explored further for anticancer drug development (Sedanur Ekrek et al., 2022).
Molecular Properties and Drug Design
A density functional theory study on acetamide derivatives related to the compound of interest has shed light on the molecular properties that make these compounds effective as anti-HIV drugs. By analyzing the local reactivity of these molecules, researchers can better understand how they interact with biological targets, which is crucial for designing more effective antiviral and anticancer drugs (M. Oftadeh et al., 2013).
Synthesis and Design of Novel Derivatives
Efforts in synthesizing novel derivatives of compounds with a thiadiazole core have led to the development of new molecules with potential therapeutic applications. For example, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives highlight the versatility of thiadiazole compounds in generating new chemical entities with possible biological activities (Yang Jing, 2010).
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S3/c1-11-22-23-17(30-11)21-16(27)10-29-19-25-24-18(31-19)20-15(26)9-28-14-7-6-12-4-2-3-5-13(12)8-14/h2-8H,9-10H2,1H3,(H,20,24,26)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSXZLDCSVXHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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